molecular formula C6H9Cl2N3O B1434009 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride CAS No. 1803562-71-1

3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

Cat. No.: B1434009
CAS No.: 1803562-71-1
M. Wt: 210.06 g/mol
InChI Key: CSJRDNRZYOHIRB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride is a chemical compound belonging to the class of triazoloxazines

Biochemical Analysis

Biochemical Properties

3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and metabolism . In vitro and in vivo studies have demonstrated that prolonged exposure can result in significant cellular changes, highlighting the importance of understanding its long-term effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. These findings underscore the importance of careful dosage management in experimental settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride typically involves multiple steps, starting with the formation of the triazoloxazine core. One common synthetic route includes the cyclization of a suitable precursor, such as a chloromethyl-substituted oxazine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound. Additionally, safety measures and environmental considerations are crucial in the industrial production of this compound to ensure safe handling and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

  • 1,2,3-Triazoles

  • 1,2,4-Triazoles

Uniqueness: 3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential biological activities make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(chloromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O.ClH/c7-3-5-8-9-6-4-11-2-1-10(5)6;/h1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRDNRZYOHIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803562-71-1
Record name 3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
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3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride
Reactant of Route 6
3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride

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